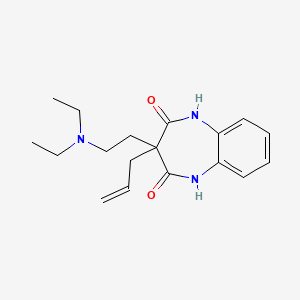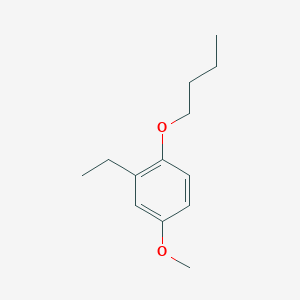
1-Butoxy-2-ethyl-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-2-ethyl-4-methoxybenzene is an organic compound belonging to the class of aromatic ethers It is characterized by a benzene ring substituted with butoxy, ethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-2-ethyl-4-methoxybenzene typically involves the alkylation of 4-methoxyphenol with 1-bromo-2-ethylbutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced separation techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2-ethyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions are typical for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alkylated or hydrogenated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Butoxy-2-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butoxy-2-ethyl-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The butoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the ethyl group can influence the compound’s hydrophobicity. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
- 1-Butoxy-4-methoxybenzene
- 2-Butoxy-4-methoxybenzene
- 1-Ethoxy-2-ethyl-4-methoxybenzene
Comparison: 1-Butoxy-2-ethyl-4-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications.
Properties
CAS No. |
378787-51-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-butoxy-2-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-4-6-9-15-13-8-7-12(14-3)10-11(13)5-2/h7-8,10H,4-6,9H2,1-3H3 |
InChI Key |
JRXSVKUUFFKVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)

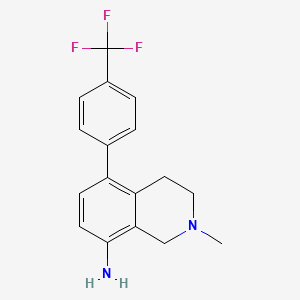
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
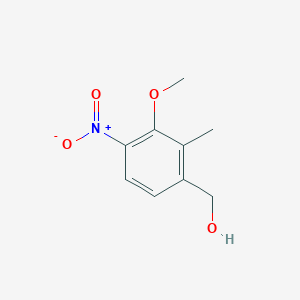
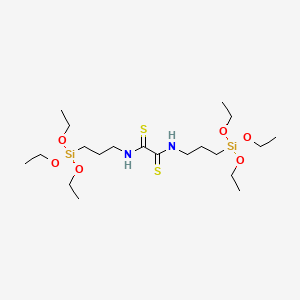
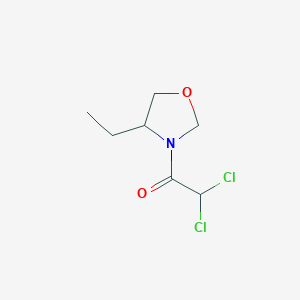
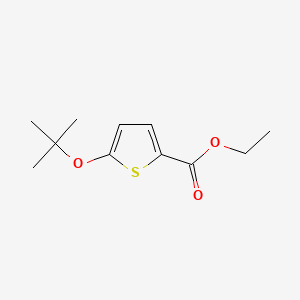
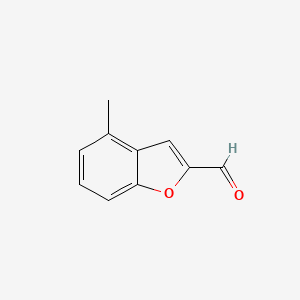
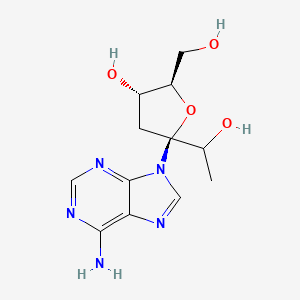
![2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943806.png)
